2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nitrogen-labeled analog of guanine, a purine nucleobase found in DNA and RNA. This compound is often used in scientific research to study nucleic acid structures and functions due to its isotopic labeling, which allows for detailed analysis using various spectroscopic techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the incorporation of the nitrogen-15 isotope into the guanine structure. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitrogen-15 isotope into the precursor molecule.
Cyclization: Formation of the purine ring system.
Glycosylation: Attachment of the sugar moiety to the purine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving:
Automated Synthesis: Use of automated systems to control reaction conditions precisely.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the isotopic labeling and chemical purity.
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced purine analogs.
Substitution: Replacement of functional groups on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and alkylation reactions often use reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions include various modified purine derivatives, which can be further studied for their biological activities and properties.
Scientific Research Applications
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used in NMR spectroscopy to study nucleic acid structures.
Biology: Helps in understanding DNA and RNA interactions and functions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism by which 2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one exerts its effects involves its incorporation into nucleic acids. The nitrogen-15 isotope allows for detailed tracking and analysis of nucleic acid metabolism and interactions. The compound targets nucleic acid structures and pathways, providing insights into their functions and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Guanine: The natural nucleobase found in DNA and RNA.
2-Aminopurine: A fluorescent analog of adenine.
15N-labeled Adenine: Another nitrogen-labeled nucleobase used in similar studies.
Uniqueness
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific isotopic labeling, which provides enhanced capabilities for spectroscopic analysis and detailed study of nucleic acid structures and functions. This makes it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI Key |
YKBGVTZYEHREMT-YJTFKECZSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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